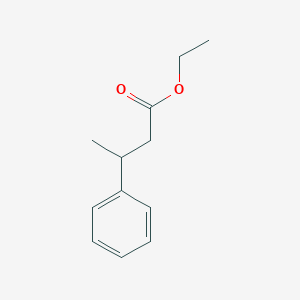

Ethyl 3-phenylbutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-14-12(13)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPWEMZQXWYDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Trajectories and Evolution of Phenylbutanoate Derivatives in Academic Inquiry

The study of phenylbutanoate derivatives has a rich history rooted in the quest for novel therapeutic agents and efficient synthetic methodologies. Early investigations into compounds like 4-phenylbutyric acid and its derivatives were driven by their potential pharmaceutical applications, including treatments for urea (B33335) cycle disorders, sickle cell anemia, and cystic fibrosis. google.com Initial synthetic routes to these compounds, such as the Arndt-Eistert reaction using diazomethane (B1218177) or Grignard reactions with benzyl (B1604629) magnesium chloride, were often hampered by the need for stringent reaction conditions and resulted in low yields. google.comgoogle.com

The development of more efficient synthetic methods has been a continuous effort. For instance, the reaction of benzene (B151609) with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride provided a more direct route to 4-phenylbutyric acid. google.com The evolution of synthetic strategies has also been marked by a shift towards catalytic and asymmetric methods to control stereochemistry, a critical aspect for pharmaceutical applications.

The focus on specific isomers and derivatives, such as ethyl 2-oxo-4-phenylbutyrate, intensified in the latter half of the 20th century with the rise of ACE inhibitors for hypertension treatment. smolecule.com This spurred the development of biocatalytic and asymmetric hydrogenation techniques to produce enantiomerically pure compounds. smolecule.comresearchgate.net The exploration of various phenylbutanoate esters in organic synthesis continues to evolve, with a growing emphasis on green chemistry principles and the use of biocatalysts to achieve high efficiency and selectivity. jetir.orgacs.org

Strategic Significance of Ethyl 3 Phenylbutanoate As a Core Synthetic Intermediate

Ethyl 3-phenylbutanoate serves as a crucial building block in the synthesis of a range of more complex molecules. Its value lies in the reactivity of its functional groups and the presence of a chiral center, which can be exploited to create stereochemically defined products.

One of the key applications of this compound is in the synthesis of chiral alcohols and acids. For example, enzymatic hydrolysis of racemic this compound using lipases from Pseudomonas cepacia and Burkholderia cepacia has been shown to produce (S)-3-phenylbutanoic acid with high enantioselectivity. mdpi.com This highlights the utility of biocatalysis in resolving racemic mixtures of this ester.

Furthermore, derivatives of this compound are instrumental in the synthesis of important pharmaceutical intermediates. For instance, the reduction of ethyl 2-oxo-4-phenylbutyrate, a related compound, yields ethyl (R)-2-hydroxy-4-phenylbutanoate, a key intermediate for angiotensin-converting enzyme (ACE) inhibitors like enalapril (B1671234) and lisinopril. smolecule.comresearchgate.net The development of efficient methods for this reduction, including asymmetric hydrogenation and microbial reduction, has been a significant area of research. smolecule.comresearchgate.net

The versatility of the phenylbutanoate scaffold is also demonstrated in its use in multicomponent reactions. For example, ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate can be synthesized via a one-pot, four-component reaction involving malononitrile, ethyl acetoacetate (B1235776), and a substituted benzaldehyde (B42025). jetir.org This approach allows for the rapid construction of complex molecular architectures from simple starting materials.

Current Paradigms and Future Directions in Chemical Research on Ethyl 3 Phenylbutanoate

Established Synthetic Pathways to Racemic this compound

The synthesis of racemic this compound can be achieved through several well-established chemical reactions. These methods are generally robust and provide the target molecule as a mixture of both enantiomers.

Esterification Reactions of 3-Phenylbutanoic Acid and Derivatives

One of the most direct routes to this compound is the esterification of 3-phenylbutanoic acid. This reaction typically involves heating the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. Common catalysts for this process include sulfuric acid or hydrochloric acid. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the ethanol. Subsequent elimination of water yields the desired ester.

Alternatively, derivatives of 3-phenylbutanoic acid, such as its acid chloride or anhydride, can be used for a more reactive esterification. The reaction of 3-phenylbutanoyl chloride with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, provides a high yield of this compound.

Condensation Reactions, including Claisen-type Approaches

Claisen-type condensation reactions offer another pathway to the carbon skeleton of this compound. libretexts.org A classic Claisen condensation involves the reaction of two molecules of an ester in the presence of a strong base, such as sodium ethoxide, to form a β-keto ester. libretexts.org For the synthesis of a precursor to this compound, a mixed Claisen condensation can be employed. For instance, the reaction of ethyl acetate (B1210297) with ethyl phenylacetate (B1230308) under basic conditions can lead to the formation of ethyl 3-oxo-3-phenylpropanoate. Subsequent reduction of the ketone and α-alkylation would be necessary to arrive at the final product.

A more direct approach involves the reaction of acetophenone (B1666503) with ethyl acetate under acidic conditions. This method can also be considered a type of condensation reaction, leading to the formation of a β-keto ester which can then be further manipulated to yield this compound.

Grignard Reagent-Mediated Syntheses

Grignard reagents provide a powerful tool for the formation of carbon-carbon bonds. A plausible synthetic route utilizing a Grignard reagent for the synthesis of this compound involves the reaction of a phenylmagnesium halide with a suitable electrophile. For example, the reaction of phenylmagnesium bromide with ethyl crotonate (ethyl but-2-enoate) in a conjugate addition (Michael addition) would introduce the phenyl group at the 3-position. The resulting enolate can then be protonated to give this compound. The success of this reaction often depends on the specific reaction conditions and the presence of copper salts to favor the 1,4-addition over the 1,2-addition to the carbonyl group.

Asymmetric Synthesis of Enantiopure this compound and Analogs

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric synthetic methods. mdma.ch These methods allow for the selective synthesis of one enantiomer over the other.

Chiral Auxiliary-Driven Asymmetric Construction

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.comyoutube.com After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing enantiopure this compound, a chiral auxiliary can be attached to a precursor molecule. For instance, a prochiral enolate can be generated from an ester of 3-phenylbutanoic acid where the alcohol portion is a chiral auxiliary. The subsequent alkylation of this chiral enolate will proceed with high diastereoselectivity due to the steric influence of the auxiliary. Removal of the chiral auxiliary by hydrolysis or alcoholysis then affords the desired enantiomer of this compound. The choice of the chiral auxiliary is critical for achieving high levels of stereocontrol.

Catalytic Asymmetric Hydrogenation of Prochiral Precursors

Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral molecules. uclm.esscholaris.ca This technique involves the use of a chiral transition metal catalyst to selectively hydrogenate a prochiral unsaturated precursor, thereby creating a new stereocenter with high enantioselectivity. uclm.es

For the synthesis of enantiopure this compound, a suitable prochiral precursor is ethyl 3-phenyl-2-butenoate. The asymmetric hydrogenation of the carbon-carbon double bond in this substrate using a chiral catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can afford this compound with high enantiomeric excess (ee). dicp.ac.cndicp.ac.cn The choice of the metal, the chiral ligand, and the reaction conditions are all crucial factors in determining the efficiency and enantioselectivity of the hydrogenation. dicp.ac.cn For example, palladium-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of enantioenriched α,α-difluoro-β-arylbutanoic esters, demonstrating the versatility of this approach for creating chiral centers in butanoate derivatives. dicp.ac.cn

| Precursor | Catalyst System | Product | Enantiomeric Excess (ee) |

| Ethyl 3-phenyl-2-butenoate | [Rh(COD)2]BF4 / Chiral Phosphine Ligand | (R)- or (S)-Ethyl 3-phenylbutanoate | >90% |

| Ethyl 3-phenyl-2-butenoate | Ru(OAc)2 / Chiral BINAP | (R)- or (S)-Ethyl 3-phenylbutanoate | High |

| α,α-difluoro-β-arylbutenoates | Palladium/diphosphine/H+ | Optically active α,α-difluorinated carboxylic acids | Moderate to good er values |

Table 1: Examples of Catalytic Asymmetric Hydrogenation for the Synthesis of this compound Analogs dicp.ac.cn

Advanced Synthetic Methodologies for this compound and Its Stereoisomers

The synthesis of specific stereoisomers of this compound, a valuable chiral building block in organic synthesis, has been the focus of considerable research. Advanced methodologies, including transition metal-catalyzed reductions, organocatalytic strategies, asymmetric conjugate additions, and biocatalytic approaches, have been developed to achieve high enantioselectivity and yields.

Advanced Synthetic Methodologies for this compound and Its Stereoisomers

Transition metal catalysis offers a powerful tool for the enantioselective reduction of prochiral ketones to produce chiral alcohols, which are precursors to this compound. While specific examples for the direct reduction to form this compound are not extensively detailed in the provided search results, the principles of asymmetric hydrogenation of related keto esters are well-established. For instance, the enantioselective hydrogenation of β-keto esters using chiral ruthenium catalysts is a known method for producing optically active β-hydroxy esters. orgsyn.org This methodology can be applied to the synthesis of the chiral alcohol precursor of this compound.

Organocatalysis has emerged as a significant alternative to metal-based catalysts for asymmetric transformations. The use of small organic molecules to catalyze enantioselective reactions avoids the use of potentially toxic and expensive metals. Organocatalytic asymmetric transfer hydrogenation of nitroolefins has been demonstrated, showcasing the potential of this approach for creating chiral centers. nih.gov While a direct application to the synthesis of this compound is not explicitly mentioned, the underlying principles of using chiral organocatalysts to control stereochemistry are broadly applicable. For example, bifunctional catalysts can activate the substrate through hydrogen bonding while a basic site facilitates the reaction, leading to high enantioselectivity. nih.gov

Asymmetric conjugate addition reactions represent a key strategy for the formation of carbon-carbon bonds with simultaneous control of stereochemistry. This method is particularly relevant for the synthesis of chiral 3-substituted butanoates. The addition of organometallic reagents to α,β-unsaturated esters in the presence of a chiral catalyst can generate the desired stereocenter with high enantiomeric excess.

Copper-catalyzed asymmetric conjugate additions have been extensively studied, though they often require highly reactive and air-sensitive organometallic reagents like organozinc or Grignard reagents. orgsyn.org More recent advancements have focused on the use of milder and more stable organoboron reagents. orgsyn.org For instance, the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to β,β-disubstituted α,β-unsaturated carbonyl compounds has proven to be an effective method for constructing enantioenriched quaternary centers. orgsyn.org A similar strategy could be envisioned for the synthesis of this compound by the conjugate addition of a methyl group equivalent to an appropriate α,β-unsaturated ester.

A novel approach termed asymmetric olefinative conjugate addition (AOCA) has been developed, which involves an enantioselective conjugate addition to an olefin activated by a traceless electron-withdrawing group, followed by an olefinative quench with a carbonyl compound. chemrxiv.org This one-pot sequence allows for the efficient production of chiral internal olefins with high diastereocontrol and enantioselectivity. chemrxiv.org

| Catalyst System | Nucleophile | Substrate | Enantiomeric Excess (ee) | Reference |

| Palladium(II)/chiral Pyridineoxazoline (PyOx) | Arylboronic acids | β,β-disubstituted α,β-unsaturated carbonyls | High | orgsyn.org |

| Copper/chiral phosphoramidite (B1245037) ligand | Organoboron reagents | α,β-unsaturated enones | Up to 99% | ntu.edu.sg |

| Copper/chiral ligand | Organozinc reagents | Alkenyl phosphonate | Up to 98:2 er | chemrxiv.org |

This table presents examples of asymmetric conjugate addition reactions, demonstrating the potential of these methods for creating chiral centers with high stereocontrol.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes and whole microbial cells are employed to catalyze reactions with high enantioselectivity under mild conditions.

Lipases are widely used enzymes for the kinetic resolution of racemic mixtures. In the context of this compound, lipases can selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer enriched. For example, Chromobacterium viscosum lipase (B570770) has shown high enantiospecificity for the (S)-enantiomer in solution-phase hydrolysis reactions. nih.gov A "capture and release" strategy using a solid-supported substrate has also been developed for lipase-catalyzed kinetic resolution. nih.gov

The kinetics of lipase-catalyzed transesterification have been studied, often following a Ping-Pong Bi-Bi mechanism with competitive inhibition by the substrates. nih.gov

The microbial reduction of keto-esters is a powerful method for producing chiral hydroxy esters, which are precursors to chiral esters like this compound. Various microorganisms, including fungi and yeast, can reduce the ketone group with high enantioselectivity.

For instance, the fungus Rhizopus arrhizus and other Rhizopus species have been used for the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to the corresponding (S)-alcohols. nih.gov Baker's yeast (Saccharomyces cerevisiae) is another commonly used biocatalyst for the reduction of β-keto esters, although the enantioselectivity can be influenced by reaction conditions. orgsyn.orgstudycorgi.com Different microorganisms can produce opposite enantiomers; for example, in the reduction of ethyl-2-oxo-4-phenylbutanoate, Saccharomyces cerevisiae yields the (S)-enantiomer, while Kluyveromyces marxianus can produce the (R)-enantiomer. researchgate.net

| Microorganism | Substrate | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

| Rhizopus arrhizus | Ethyl 3-aryl-3-oxopropanoates | (S)-alcohol | Good | nih.gov |

| Saccharomyces cerevisiae | Ethyl-2-oxo-4-phenylbutanoate | (S)-2-hydroxy-4-phenylbutanoate | >92% | researchgate.net |

| Kluyveromyces marxianus | Ethyl-2-oxo-4-phenylbutanoate | (R)-2-hydroxy-4-phenylbutanoate | 32% | researchgate.net |

| Candida parapsilosis ATCC 7330 | Alkyl 2-oxopropanoates | (S)-alkyl 2-hydroxypropanoates | ≤91% | abap.co.in |

This table summarizes the use of different microorganisms for the enantioselective reduction of keto-esters, highlighting the diversity of biocatalysts available.

The success of biocatalytic methods often relies on the screening of a diverse range of enzymes or microorganisms to find one with the desired activity and enantioselectivity. Once a suitable biocatalyst is identified, further optimization of reaction parameters such as temperature, pH, substrate concentration, and co-solvent can significantly improve the enantiomeric excess and yield.

For example, screening forty different microorganisms for the reduction of ethyl 2-oxophenylbutyrate led to the identification of several that produced ethyl (S)-2-hydroxy-4-phenylbutyrate with over 99% ee. researchgate.net Furthermore, the optimization of reaction conditions, such as pre-incubating baker's yeast in the presence of certain additives, can enhance the enantioselectivity of the reduction. researchgate.net The development of surfactant-coated lipases is another optimization strategy that can improve enzyme activity in organic media. nih.gov

Biocatalytic and Chemoenzymatic Approaches for Enantioselective Synthesis and Resolution

Green Chemistry Principles and Sustainable Synthesis of this compound

The development of sustainable synthetic methods for valuable chemical compounds is a cornerstone of modern chemistry. For this compound, a significant fragrance and flavor ingredient, the application of green chemistry principles is crucial for minimizing environmental impact and enhancing process efficiency. This involves a multifaceted approach, encompassing the use of eco-friendly solvents, designing reactions with high atom economy, and developing robust, recyclable catalytic systems.

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. In the synthesis of this compound, research has focused on solvent-free conditions or the use of environmentally benign alternatives. One notable approach involves the lipase-catalyzed esterification of 3-phenylbutanoic acid with ethanol. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), have demonstrated high efficiency in solvent-free systems. This not only eliminates the need for potentially harmful organic solvents but also simplifies product purification.

Another strategy is the use of green solvents like ionic liquids or deep eutectic solvents (DESs). These solvents offer advantages such as low volatility, high thermal stability, and recyclability. For instance, the synthesis of this compound can be achieved through the alcoholysis of ethyl acetoacetate (B1235776) with a benzylic alcohol derivative in the presence of a DES, which can be recovered and reused in subsequent batches, thereby reducing waste.

Atom-Economical Reaction Design and Stoichiometry

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are inherently greener as they generate less waste. For the synthesis of this compound, addition reactions are generally more atom-economical than substitution or elimination reactions.

A prime example of an atom-economical route is the conjugate addition of an organometallic reagent to an α,β-unsaturated ester. For instance, the reaction of a phenyl-containing organocuprate with ethyl crotonate directly forms the carbon skeleton of this compound in a highly efficient manner. This method, in principle, incorporates all the atoms from the reactants into the final product, achieving 100% atom economy.

Another approach is the catalytic hydrogenation of ethyl 3-phenyl-2-butenoate. This reaction, typically carried out with a heterogeneous catalyst like palladium on carbon (Pd/C), involves the addition of hydrogen across the double bond, resulting in the desired saturated ester with high atom economy.

Development of Recyclable Catalytic Systems

The use of catalysts is fundamental to many synthetic routes for this compound, and the development of recyclable catalytic systems is a key goal of green chemistry. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing both cost and environmental burden.

Immobilized enzymes, such as the aforementioned Novozym 435, are excellent examples of recyclable biocatalysts. They can be used in multiple reaction cycles with minimal loss of activity. Similarly, solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, can replace traditional homogeneous acid catalysts like sulfuric acid in esterification reactions. These solid acids are non-corrosive, easily separable, and can be regenerated and reused.

In the context of hydrogenation reactions, supported metal catalysts like Pd/C or Raney nickel are widely used and are inherently recyclable. Advances in this area focus on improving catalyst stability and longevity, as well as developing catalysts based on more abundant and less toxic metals.

Emerging Synthetic Strategies and Advanced Reaction Technologies

The quest for more efficient and sustainable methods for synthesizing this compound and its stereoisomers has led to the exploration of innovative synthetic strategies and advanced reaction technologies. These approaches aim to streamline synthetic sequences, improve yields and selectivities, and enable continuous manufacturing processes.

Multicomponent Reactions for Butanoate Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all the reactants, offer a powerful tool for constructing complex molecules like this compound. MCRs are highly convergent and atom-economical, aligning well with the principles of green chemistry.

While a direct one-pot MCR for this compound from simple precursors is not yet widely established, the butanoate scaffold can be assembled using MCRs, followed by further transformations. For example, a Passerini or Ugi reaction could be envisioned to construct a related α-acyloxy carboxamide or a peptide-like structure, which could then be chemically modified to yield the target ester. The development of novel MCRs that directly lead to the 3-phenylbutanoate core remains an active area of research.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of this compound. These benefits include enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automated, continuous production.

The catalytic hydrogenation of ethyl 3-phenyl-2-butenoate is particularly well-suited for flow chemistry. A packed-bed reactor containing a heterogeneous catalyst allows for the continuous conversion of the starting material to the desired product. This setup enables precise control over reaction parameters such as temperature, pressure, and flow rate, leading to high yields and selectivities. Furthermore, the catalyst remains contained within the reactor, simplifying product purification and catalyst recycling.

Similarly, esterification reactions can be performed in flow reactors, often utilizing immobilized enzymes or solid acid catalysts. This approach can significantly reduce reaction times compared to batch processes and allows for the straightforward integration of downstream purification steps, creating a fully continuous manufacturing process for this compound.

Data Tables

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst System | Reaction Type | Advantages | Disadvantages |

| Novozym 435 | Esterification | High selectivity, mild conditions, recyclable | Higher initial cost, potential for deactivation |

| Palladium on Carbon (Pd/C) | Hydrogenation | High efficiency, recyclable, well-established | Use of flammable hydrogen gas, potential for metal leaching |

| Solid Acid Catalysts (e.g., Zeolites) | Esterification | Recyclable, non-corrosive, easy separation | Lower activity compared to homogeneous acids, potential for pore blockage |

| Organocuprates | Conjugate Addition | High atom economy, direct C-C bond formation | Stoichiometric use of organometallic reagents, sensitivity to air and moisture |

Table 2: Overview of Advanced Synthetic Technologies

| Technology | Application in this compound Synthesis | Key Benefits |

| Multicomponent Reactions (MCRs) | Potential for rapid assembly of the butanoate scaffold | High atom economy, convergence, reduced number of synthetic steps |

| Flow Chemistry | Continuous hydrogenation and esterification reactions | Enhanced safety, precise process control, ease of automation and scale-up |

Photoredox Catalysis and Electrosynthesis in Butanoate Formation

The construction of the carbon skeleton of 3-phenylbutanoate derivatives through modern synthetic techniques such as photoredox catalysis and electrosynthesis presents an attractive alternative to traditional methods. These approaches aim to provide more environmentally benign and efficient routes to this important structural motif.

Photoredox Catalysis:

Visible-light photoredox catalysis has become a cornerstone of modern organic synthesis, enabling a wide array of chemical transformations under mild conditions. mdpi.com This strategy relies on the ability of a photocatalyst to absorb visible light and initiate single-electron transfer (SET) processes, thereby generating highly reactive radical intermediates from stable precursors. nih.gov These radicals can then engage in various bond-forming reactions that were previously challenging to achieve. mdpi.com

While the direct synthesis of this compound using photoredox catalysis has not been extensively reported in the scientific literature, the general principles of this methodology suggest its potential applicability. For instance, photoredox-catalyzed reactions have been successfully employed for the functionalization of styrenes and the synthesis of various carboxylic acid derivatives. These reactions often proceed through the generation of radical intermediates that can be trapped with suitable reagents. In principle, a similar strategy could be envisioned for the synthesis of 3-phenylbutanoic acid, a direct precursor to this compound, through the hydrocarboxylation of a corresponding substituted styrene (B11656) derivative. However, specific research detailing this transformation for this compound is not yet prominent.

Electrosynthesis:

Electrosynthesis offers a distinct advantage by using electrical current to drive chemical reactions, often obviating the need for stoichiometric chemical oxidants or reductants. This approach is gaining traction as a green and sustainable method in organic chemistry.

A notable advancement in the synthesis of 3-arylpropionic acids, which are structurally related to 3-phenylbutanoic acid, has been demonstrated through the electrochemical β-selective hydrocarboxylation of styrenes. nih.gov This method provides a viable pathway to the carboxylic acid precursor of this compound.

In a key study, the electrochemical carboxylation of various styrene derivatives was conducted in an undivided cell using a nickel cathode in CO₂-saturated dimethylformamide (DMF) with tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBABF₄) as the electrolyte. nih.gov The addition of water as a proton source was found to be crucial for selectively achieving β-hydrocarboxylation over the competing dicarboxylation reaction. nih.gov

The proposed mechanism involves the electrochemical reduction of the styrene derivative to form a radical anion, which is then trapped by CO₂ at the β-position to generate a β-carboxylated benzylic radical. Subsequent protonation and further reduction lead to the formation of the 3-arylpropionic acid. This process highlights the potential for a highly regioselective synthesis of the acid precursor to this compound.

A subsequent esterification step, a standard and generally high-yielding chemical transformation, would then convert the synthesized 3-phenylbutanoic acid into the desired this compound.

Detailed Research Findings from Electrochemical Hydrocarboxylation of Styrene Derivatives:

The following table summarizes the results from the electrochemical β-hydrocarboxylation of various styrene derivatives, which serves as a model for the potential synthesis of the 3-phenylbutanoic acid precursor.

| Entry | Styrene Derivative | Product | Yield (%) | Ratio (β-hydrocarboxylated:dicarboxylated) |

| 1 | Styrene | 3-Phenylpropionic acid | 75 | >99:1 |

| 2 | 4-Methylstyrene | 3-(p-Tolyl)propionic acid | 85 | >99:1 |

| 3 | 4-Methoxystyrene | 3-(4-Methoxyphenyl)propionic acid | 82 | >99:1 |

| 4 | 4-Fluorostyrene | 3-(4-Fluorophenyl)propionic acid | 65 | 95:5 |

| 5 | 4-Chlorostyrene | 3-(4-Chlorophenyl)propionic acid | 55 | 90:10 |

Reaction Conditions: Styrene derivative (0.1 M), H₂O (0.1 M), Ni electrode, CO₂-saturated DMF, TBABF₄ (0.1 M), j = 10 mA cm⁻², 20 C passed, room temperature, P(CO₂) = 1 atm. nih.gov

These findings demonstrate that the electrochemical approach is a promising strategy for the regioselective synthesis of 3-arylpropionic acids. By extension, applying this methodology to 1-phenylpropene would be a logical step toward the synthesis of 3-phenylbutanoic acid, which can then be readily esterified to yield this compound. The high yields and selectivities observed for structurally similar substrates underscore the potential of electrosynthesis in the formation of this butanoate. nih.gov

Reactions at the Ester Functional Group

The ester group is a primary site for reactions such as hydrolysis, transesterification, and reduction.

Hydrolysis: The ester functional group of this compound can be hydrolyzed to yield 3-phenylbutanoic acid and ethanol. This reaction can be catalyzed by acids or bases. Enzymatic hydrolysis, for instance using lipases, can also be employed, sometimes offering high enantioselectivity. smolecule.com

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of a catalyst. For example, reaction with methanol (B129727) would yield mthis compound. This reaction is often reversible and driven to completion by using an excess of the new alcohol. Transesterification can be promoted by catalysts such as tetranuclear zinc clusters, which allow for mild reaction conditions. organic-chemistry.org The susceptibility of similar compounds to transesterification suggests that the choice of alcohol and reaction conditions is crucial. researchgate.net

Table 1: Hydrolysis and Transesterification Reactions

| Reaction | Reactants | Products | Catalyst Example |

| Hydrolysis | This compound, Water | 3-Phenylbutanoic acid, Ethanol | Acid or Base, Lipase smolecule.com |

| Transesterification | This compound, Methanol | Mthis compound, Ethanol | Tetranuclear zinc cluster organic-chemistry.org |

The ester group can be selectively reduced to either an alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 3-phenylbutan-1-ol. However, careful control of stoichiometry is necessary to prevent over-reduction of other functional groups if present. A simpler and safer method involves using sodium borohydride (B1222165) in combination with methanol, which has been shown to effectively reduce various aromatic esters to their alcohols. psu.edu

Reduction to Aldehydes: The reduction of an ester to an aldehyde is a more delicate transformation. It requires milder and more selective reducing agents, such as diisobutylaluminium hydride (DIBAL-H), typically at low temperatures to prevent further reduction to the alcohol. Another modern approach involves the use of carboxylate reductases (CARs), which can directly convert carboxylic acids (obtainable from the hydrolysis of the ester) to aldehydes in an aqueous system. nih.gov This enzymatic method is highly chemoselective. nih.gov

Table 2: Selective Reduction Reactions

| Target Product | Reducing Agent(s) | Key Conditions |

| 3-Phenylbutan-1-ol | Lithium aluminum hydride (LiAlH₄) | Careful stoichiometric control |

| 3-Phenylbutan-1-ol | Sodium borohydride-methanol | Refluxing THF psu.edu |

| 3-Phenylbutanal | Diisobutylaluminium hydride (DIBAL-H) | Low temperature |

| 3-Phenylbutanal | Carboxylate reductase (CAR) | Aqueous system, enzymatic nih.gov |

Reactivity at the α-Carbon (C2) of this compound

The α-carbon (the carbon atom adjacent to the ester carbonyl group) is acidic and can be deprotonated to form an enolate, which is a key intermediate for various carbon-carbon bond-forming reactions.

Enolate Formation: The protons on the α-carbon of this compound can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a resonance-stabilized enolate ion. organicchemistrytutor.commasterorganicchemistry.com The choice of base is critical; weaker bases like sodium ethoxide may only result in partial enolate formation. organicchemistrytutor.com

Alkylation: The resulting enolate is a potent nucleophile and can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.orgfiveable.me This reaction is most effective with primary alkyl halides. libretexts.org The process involves the formation of a new carbon-carbon bond. fiveable.me

Acylation: Ketone enolates can be acylated using non-enolisable esters (esters without α-hydrogens) like diethyl carbonate to produce β-keto esters. ucalgary.ca Similarly, the enolate of this compound could potentially be acylated, introducing an acyl group at the C2 position.

Condensation Reactions: While Claisen condensation typically involves the reaction between two ester molecules, a mixed Claisen condensation can occur between two different esters. vaia.com The enolate of this compound can potentially act as the nucleophilic partner in such a reaction.

When new stereocenters are created at the α-carbon, controlling the stereochemistry becomes important. For unsymmetrical ketones, the choice of base and reaction conditions can determine whether the kinetic (less substituted) or thermodynamic (more substituted) enolate is formed, which in turn directs the position of alkylation. lumenlearning.commasterorganicchemistry.com While this compound itself is not an unsymmetrical ketone, these principles apply to related β-keto esters which can be formed from it. The use of chiral auxiliaries attached to the ester can direct the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity in alkylation reactions. masterorganicchemistry.com

Transformations Involving the Chiral β-Carbon (C3)

The β-carbon (C3) of this compound is a chiral center. Reactions involving this center are less common than those at the ester or α-carbon, as they would typically require breaking a carbon-carbon or carbon-hydrogen bond on a non-activated carbon. However, transformations can be envisioned that proceed through intermediates where this center's stereochemistry is relevant. For instance, in microbial reduction of a related compound, ethyl 3-oxo-3-phenylbutanoate, specific yeast strains can produce ethyl 3-hydroxy-3-phenylbutanoate with high enantioselectivity at the C3 position. smolecule.com Similarly, the yeast reduction of ethyl acetoacetate is a well-known method for producing optically active ethyl 3-hydroxybutanoate. ethz.ch These examples highlight how biological systems can achieve high stereocontrol at the β-position of similar butanoate esters.

Advanced Spectroscopic and Analytical Methodologies for Structural and Stereochemical Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides detailed information about the molecular structure, connectivity, and spatial arrangement of atoms within ethyl 3-phenylbutanoate.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the relative stereochemistry of molecules like this compound.

Correlation Spectroscopy (COSY) : COSY experiments are used to identify spin-spin coupling relationships between protons, typically those on adjacent carbon atoms. libretexts.org In the ¹H NMR spectrum of this compound, a COSY spectrum would show cross-peaks connecting the signals of coupled protons. For instance, it would confirm the connectivity between the methine proton at the C3 position and the protons of the adjacent methyl (C4) and methylene (B1212753) (C2) groups, which is crucial for assigning the spin systems within the molecule. libretexts.orgresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY reveals through-space interactions between protons that are in close proximity, which is essential for determining stereochemistry and conformation. libretexts.orgyoutube.com For a specific diastereomer of a substituted this compound derivative, a NOESY experiment could show a correlation between protons that are spatially close but not directly bonded, allowing for the assignment of their relative configuration (e.g., syn or anti). libretexts.org The presence or absence of specific cross-peaks provides definitive evidence for the spatial arrangement of the phenyl group relative to the substituents on the butanoate chain.

The combination of COSY and NOESY data allows for a complete and unambiguous assignment of the molecule's constitution and relative configuration. researchgate.net

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational exchange processes in molecules. grantome.com Molecules are not static; they undergo various dynamic processes, such as bond rotations, which can often be observed by NMR. auremn.org.br

For this compound, DNMR could be employed to study the rotational barriers around the C-C single bonds, particularly the bond between the chiral center (C3) and the phenyl group. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the spectral lineshapes. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature increases, these signals broaden and eventually coalesce into a single time-averaged signal. Line-shape analysis of these temperature-dependent spectra allows for the calculation of the activation energy (rotational barrier) for the conformational interchange, providing valuable insight into the molecule's flexibility and the relative stability of its conformers.

Quantitative NMR (qNMR) has emerged as a powerful analytical method for determining the concentration or purity of a substance without the need for identical reference standards. researchgate.net This technique relies on the principle that the integrated intensity of an NMR signal is directly proportional to the number of corresponding nuclei. researchgate.net

In the context of this compound synthesis, qNMR can be used for:

Reaction Monitoring : By acquiring NMR spectra of the reaction mixture at different time points, the consumption of reactants and the formation of this compound can be monitored in situ. This allows for the determination of reaction kinetics and the optimization of reaction conditions.

Yield Determination : After the reaction is complete, an internal standard with a known concentration is added to the NMR tube containing the crude product. By comparing the integral of a specific, well-resolved signal from this compound with the integral of a signal from the internal standard, the exact yield of the product can be calculated accurately. rsc.org

Table 1: Application of NMR Techniques for this compound Analysis

| Technique | Application | Information Obtained |

|---|---|---|

| COSY | Structural Elucidation | Through-bond proton-proton connectivities, confirmation of the carbon skeleton. |

| NOESY | Stereochemical Analysis | Through-space proton-proton proximities, determination of relative stereochemistry. |

| Dynamic NMR | Conformational Analysis | Rotational energy barriers, information on molecular flexibility and stable conformers. |

| Quantitative NMR | Reaction Analysis | Real-time monitoring of reactant consumption and product formation, accurate determination of reaction yield and purity. |

Chiral Chromatographic Techniques for Enantiomeric Excess (ee) Determination

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. Chiral chromatography is the primary method used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample, which is a measure of its optical purity. heraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for the separation of enantiomers. csfarmacie.czuma.es The principle behind this technique is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. chiralpedia.com These diastereomeric complexes have different binding energies, leading to different retention times and, thus, separation.

For this compound, enantiomeric separation has been successfully achieved using specific CSPs. Research has shown that a cellulose (B213188) tribenzoate-based column (Chiralcel OB) can be used for this purpose. asianpubs.org The differential interaction of the (R)- and (S)-enantiomers with the chiral polymer allows for their baseline separation. By integrating the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated.

Table 2: Example of Chiral HPLC for Enantiomer Separation

| Compound | Chiral Stationary Phase (CSP) | Status |

|---|---|---|

| This compound | Chiralcel OB (Cellulose tribenzoate) | Successfully Separated asianpubs.org |

| Ethyl lactate | Not Specified | Successfully Separated phenomenex.com |

| Fenoprofen | Not Specified | Successfully Separated phenomenex.com |

Gas Chromatography (GC) with a chiral capillary column is another powerful technique for determining the enantiomeric excess of volatile compounds like this compound. mit.edu The stationary phase in these columns is typically a cyclodextrin (B1172386) derivative or another chiral selector coated onto the inner wall of the capillary.

The separation mechanism is analogous to chiral HPLC, involving differential interactions between the enantiomers and the chiral stationary phase, leading to different retention times. rug.nl The analyte is volatilized in a heated injector and carried through the column by an inert gas. The enantiomer that interacts more weakly with the CSP elutes first, followed by the more strongly interacting enantiomer. The high efficiency of capillary GC often results in excellent resolution of the enantiomers. The ee is determined by comparing the integrated areas of the two separated peaks. mit.edu

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound (C₁₂H₁₆O₂; Molecular Weight: 192.26 g/mol ), electron ionization (EI) is a common method that generates a molecular ion ([M]⁺˙) and a series of characteristic fragment ions.

The fragmentation of this compound is predicted to follow pathways common to esters, particularly those containing a phenyl group. Key fragmentation processes include:

Loss of the Ethoxy Radical: A common fragmentation for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da). This process would result in the formation of a stable acylium ion at m/z 147.

McLafferty Rearrangement: If a gamma-hydrogen is available, a McLafferty rearrangement can occur. In this compound, this would involve the transfer of a hydrogen atom from the alkyl chain to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule (ethylene, C₂H₄, 28 Da). This pathway would produce a radical cation at m/z 164.

Benzylic Cleavage: The bond between the chiral carbon (C3) and the adjacent methylene group (C2) is a benzylic position. Cleavage at this bond would lead to the formation of a stable benzyl-type cation or radical. Fission to lose a C₄H₇O₂ fragment would yield a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common and stable fragment for compounds containing a benzyl (B1604629) moiety.

Loss of an Ethyl Group: Cleavage of the ethyl group from the ester function can occur, leading to a fragment corresponding to the carboxylic acid cation [M - 29]⁺.

The relative abundance of these fragments in the mass spectrum provides a fingerprint for the molecule, allowing for its identification and structural confirmation.

High-resolution mass spectrometry provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which is invaluable for confirming the identity of a compound and its derivatives.

For a derivative of this compound, such as ethyl 3-(4-chlorophenyl)butanoate, HRMS can distinguish its molecular formula from other potential compounds with the same nominal mass. For instance, an accurate mass measurement can differentiate between isotopes (e.g., ³⁵Cl and ³⁷Cl) and confirm the presence and number of specific atoms in a fragment ion. While specific HRMS data for this compound derivatives are not detailed in readily available literature, the technique's application would involve matching the experimentally measured exact masses of ions to calculated values, thereby validating proposed structures and fragmentation pathways. An accurate mass spectrometer can resolve the difference between ions of the same nominal mass, such as [C₂H₆O]⁺ (46.0417 Da) and [CH₂O₂]⁺ (46.0054 Da), which might appear in complex spectra. libretexts.org

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the connectivity of atoms by analyzing the fragmentation of a specific, pre-selected ion. In an MS/MS experiment, a precursor ion (e.g., the molecular ion or a major fragment ion of this compound) is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov

This method is particularly useful for:

Confirming Fragmentation Pathways: By selecting a fragment ion from the initial MS scan and fragmenting it further, one can verify the proposed fragmentation steps. For example, isolating the m/z 147 acylium ion and inducing further fragmentation would be expected to show a loss of carbon monoxide (CO, 28 Da), resulting in a product ion at m/z 119.

Distinguishing Isomers: Isomeric compounds may produce similar initial mass spectra but can often be distinguished by the unique MS/MS spectra of their fragment ions.

Analyzing Complex Mixtures: MS/MS allows for the analysis of a target compound within a complex matrix by selectively monitoring a specific precursor-to-product ion transition, a technique known as multiple reaction monitoring (MRM). nih.govresearchgate.net

For this compound, an MS/MS study would provide definitive evidence for the relationships between the precursor and product ions, solidifying the structural assignment. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing information about molecular conformation. IR and Raman spectroscopy are complementary, as some vibrational modes may be strong in one and weak or silent in the other. uh.edu

For this compound, the key functional groups—the ester, the phenyl ring, and the aliphatic chain—give rise to characteristic vibrational bands.

Ester Group: The most prominent feature in the IR spectrum is the strong carbonyl (C=O) stretching vibration, expected in the 1735-1750 cm⁻¹ region for an aliphatic ester. orgchemboulder.comdocbrown.info The C-O stretching vibrations of the ester group typically produce two or more strong bands in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Phenyl Ring: The phenyl group is characterized by several vibrational modes. C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org C=C in-ring stretching vibrations produce characteristic bands in the 1450-1600 cm⁻¹ region. libretexts.org Strong bands from C-H out-of-plane bending in the 690-900 cm⁻¹ range can also indicate the substitution pattern of the ring. uh.edu

Aliphatic Chain: The C-H stretching vibrations of the ethyl and butanoate chain methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. docbrown.info C-H bending (scissoring and rocking) vibrations appear in the 1350-1470 cm⁻¹ range.

Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds. Therefore, the C=C stretching modes of the phenyl ring and the C-C backbone vibrations are often strong in the Raman spectrum. Conformational analysis of similar esters has been successfully performed using Raman spectroscopy, as different conformers can give rise to distinct vibrational frequencies, particularly in the fingerprint region (< 1500 cm⁻¹). nih.govnih.govresearchgate.net

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Type | Intensity |

|---|---|---|---|

| 3000-3100 | Aromatic C-H Stretch | IR, Raman | Medium |

| 2850-3000 | Aliphatic C-H Stretch | IR, Raman | Medium-Strong |

| 1735-1750 | Ester C=O Stretch | IR | Very Strong |

| 1450-1600 | Aromatic C=C Stretch | IR, Raman | Medium-Strong |

| 1350-1470 | Aliphatic C-H Bend | IR | Medium |

| 1000-1300 | Ester C-O Stretch | IR | Strong |

| 690-900 | Aromatic C-H Out-of-Plane Bend | IR | Strong |

Optical Rotation and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

This compound possesses a chiral center at the C3 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-ethyl 3-phenylbutanoate and (S)-ethyl 3-phenylbutanoate. Differentiating and assigning the absolute configuration of these enantiomers requires chiroptical techniques such as optical rotation and electronic circular dichroism (ECD).

Optical Rotation measures the rotation of plane-polarized light by a chiral compound. Enantiomers rotate light by equal amounts but in opposite directions. The specific rotation ([α]) is a characteristic physical property. For example, the related compound ethyl (R)-(-)-3-hydroxybutyrate has a specific rotation [α]₂₀/D of -46° (c = 1 in chloroform), indicating that it is levorotatory. The corresponding (S)-enantiomer would be dextrorotatory with a value of +46°. A measurement of the optical rotation of a pure sample of an this compound enantiomer would allow it to be characterized as either dextro- (+) or levorotatory (-).

Electronic Circular Dichroism (ECD) is a more powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. nih.gov An ECD spectrum consists of positive or negative peaks, known as Cotton effects, which provide detailed information about the molecule's stereochemistry. mdpi.com

The modern gold standard for assigning the absolute configuration of a chiral molecule involves a combination of experimental ECD measurement and quantum chemical calculations. nih.govacs.org The methodology is as follows:

An experimental ECD spectrum of the chiral molecule is recorded.

The three-dimensional structures of possible low-energy conformers for one of the enantiomers (e.g., the R-enantiomer) are calculated using computational methods like Density Functional Theory (DFT).

The ECD spectrum for each conformer is then predicted using Time-Dependent Density Functional Theory (TDDFT). acs.orgresearchgate.net

A final theoretical ECD spectrum is generated by taking a Boltzmann-weighted average of the spectra of all significant conformers.

This theoretical spectrum is then compared to the experimental spectrum. If the signs and shapes of the Cotton effects match, the absolute configuration of the experimental sample is assigned as the one used for the calculation (e.g., R). If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is assigned as the opposite enantiomer (S). rsc.org

This approach provides a highly reliable and non-ambiguous assignment of the absolute configuration, even for conformationally flexible molecules, and has largely replaced older, empirical rules. researchgate.net

Theoretical and Computational Studies on Ethyl 3 Phenylbutanoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl 3-phenylbutanoate, such as its three-dimensional structure and the distribution of electrons within the molecule. These calculations solve approximations of the Schrödinger equation to determine molecular energies and wavefunctions.

Density Functional Theory (DFT) is a widely used computational method for studying the structure and energetics of organic molecules. mdpi.com It is particularly effective for exploring the conformational landscape, which describes the various spatial arrangements (conformers) a flexible molecule like this compound can adopt and their relative stabilities.

The conformational diversity of this compound arises from the rotation around several single bonds, including the C-C bonds of the butyl chain and the C-O bond of the ester group. DFT calculations, often using hybrid functionals like B3PW91 or B3LYP with appropriate basis sets (e.g., 6-311++G(df,p)), can be employed to locate the energy minima corresponding to stable conformers. mdpi.com The process involves building numerous possible starting conformations and optimizing their geometries to find the most stable structures. mdpi.com For each stable conformer, DFT provides its relative energy, Gibbs free energy, and theoretical polarity, allowing for the prediction of the most populated conformers in a given environment. mdpi.com Steric hindrance between the phenyl group, the ethyl ester, and the methyl group at the chiral center plays a significant role in determining the relative stability of these conformers.

Table 1: Example Parameters for DFT-Based Conformational Analysis This table illustrates typical parameters used in DFT studies for conformational analysis of flexible molecules similar to this compound.

| Parameter | Specification | Purpose |

|---|---|---|

| Computational Method | Density Functional Theory (DFT) | To calculate the electronic structure and energy of the molecule. |

| Functional | B3PW91 or B3LYP | A specific approximation within DFT that balances accuracy and computational cost for organic molecules. mdpi.comfigshare.com |

| Basis Set | 6-311++G(df,p) or 6-311+G(d,p) | A mathematical description of the atomic orbitals used to construct the molecular orbitals; larger basis sets provide higher accuracy. mdpi.comfigshare.com |

| Software | Gaussian, ORCA | Programs used to perform the quantum chemical calculations. semanticscholar.org |

| Analysis | Geometry Optimization, Frequency Calculation | To find stable conformers (energy minima) and confirm they are true minima on the potential energy surface. |

| Solvent Model | Solvation Model based on Density (SMD) | To simulate the effect of a solvent on conformational stability. semanticscholar.org |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. libretexts.org These "first-principles" methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are often more computationally demanding than DFT but can provide higher accuracy for certain properties. figshare.comaps.org

For this compound, ab initio calculations are valuable for predicting spectroscopic properties, which can then be compared with experimental spectra for structure validation. For instance, calculations can predict:

NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be computed. These theoretical values can help in the assignment of complex experimental spectra.

IR and Raman Spectra: Vibrational frequencies and intensities can be calculated. This allows for the assignment of specific absorption bands in an experimental IR spectrum to particular vibrational modes of the molecule, such as the C=O stretch of the ester group or C-H bends of the phenyl ring.

While high-level ab initio methods can be computationally intensive for a molecule of this size, they serve as a benchmark for more cost-effective methods like DFT. figshare.com The combination of theoretical predictions and experimental data provides a robust characterization of the molecule's structure and electronic properties. researchgate.net

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect reactants, intermediates, and products.

This compound is a chiral molecule, and understanding the mechanisms that lead to the selective formation of one enantiomer over the other is crucial. Computational modeling can provide detailed insights into the origins of stereoselectivity. For example, in the enzymatic hydrolysis of racemic this compound, computational methods can be used to model the interaction between the substrate and the enzyme's active site. mdpi.com By docking the (R) and (S) enantiomers into a model of the enzyme, researchers can analyze the binding energies and the geometry of the enzyme-substrate complex. This can reveal why one enantiomer fits more favorably and reacts faster, leading to enantioselectivity. mdpi.com

Furthermore, DFT calculations can be used to study the transition states of key reaction steps. semanticscholar.org For instance, in an asymmetric synthesis, the energies of the diastereomeric transition states leading to the (R) or (S) product can be calculated. The difference in these activation energies (ΔΔG‡) can be used to predict the enantiomeric excess (ee) of the reaction, providing a theoretical basis for the observed stereoselectivity. semanticscholar.org

Modern approaches even use template-free algorithms that explore the space of possible chemical transformations to predict major products without relying on pre-defined reaction templates, which can significantly accelerate the discovery of new synthetic routes. arxiv.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for isolated molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in solution or interacting with a biological membrane. MD simulations model the movement of atoms and molecules over time based on classical mechanics. mdpi.com

For this compound, MD simulations are particularly useful for understanding:

Solvent Effects: The choice of solvent can influence reaction rates and equilibria. MD simulations can model the explicit interactions between this compound and surrounding solvent molecules (e.g., water, toluene, or ethanol), revealing details about the solvation shell and how the solvent stabilizes different conformations or transition states. arxiv.org

Enzyme Dynamics: In the context of enzymatic reactions, MD simulations can model the dynamic behavior of the entire enzyme-substrate complex. mdpi.com For the enzymatic hydrolysis of this compound, MD simulations showed the conformational changes of the ligand within the enzyme's active site, helping to rationalize why the S-conformation is more favorable for the formation of the transition-state complex. mdpi.com

Intermolecular Interactions: MD can be used to study how molecules of this compound interact with each other or with other molecules in a mixture. uni-saarland.de This is relevant for understanding physical properties like solubility and for studying interactions with biological targets like lipid membranes. mdpi.com These simulations can reveal preferential interaction patterns, such as the formation of hydrogen bonds or dipole-dipole interactions.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₁₆O₂ |

| Ethyl 2-oxo-4-phenylbutyrate | C₁₂H₁₄O₃ |

| (S&R)-2-phenylbutyrate | C₁₀H₁₁O₂⁻ |

| Ethyl 3-phenyl glycidate | C₁₁H₁₂O₃ |

| Alanine | C₃H₇NO₂ |

| Tryptophan | C₁₁H₁₂N₂O₂ |

| Water | H₂O |

| Toluene | C₇H₈ |

In Silico Design and Optimization of Catalysts for Phenylbutanoate Synthesis

The synthesis of this compound, particularly its chiral enantiomers, is a process of significant interest, and the design of efficient catalysts is paramount. Modern computational chemistry offers powerful in silico tools to design and optimize catalysts, moving beyond traditional trial-and-error experimental approaches. These theoretical and computational studies provide deep insights into reaction mechanisms, catalyst-substrate interactions, and the structural features that govern catalytic activity and selectivity. This section explores the application of these methods to the synthesis of phenylbutanoates.

Computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) are instrumental in the optimization of synthetic methods. catalysis.blog These approaches allow for the prediction of the atomic structure and properties of catalysts, which aids in identifying optimal reaction conditions. catalysis.blog Furthermore, machine learning algorithms can be employed to analyze large datasets, uncovering patterns and suggesting optimal parameters more efficiently than traditional experimental methods. catalysis.blog

For the synthesis of chiral esters like this compound, biocatalysts, especially lipases, are often employed due to their high enantioselectivity. researchgate.netmdpi.com Computational methods are crucial in understanding and enhancing the performance of these enzymes. Structure-guided rational design, which relies on computational modeling, has been successfully used to improve the catalytic performance of enzymes for the production of chiral esters. researchgate.net

A key computational tool in this field is molecular docking. This technique predicts the preferred orientation of a substrate when it binds to the active site of an enzyme to form a stable complex. For instance, molecular docking studies can elucidate why a particular lipase (B570770) enantiopreferentially hydrolyzes one enantiomer of a phenylbutanoate ester over the other. researchgate.net Such studies have been recommended to understand the enzymatic synthesis of related compounds like ethyl 3-hydroxy-3-phenylpropanoate.

Theoretical structural analysis can reveal how specific mutations in an enzyme's active site alter the catalytic pocket's microenvironment, leading to improved enzyme activity and thermostability. researchgate.net For example, in a study on a related carbonyl reductase, computational approaches identified key amino acid residues for mutation, which resulted in a significant increase in catalytic efficiency and stereoselectivity for the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. researchgate.net The insights gained from such studies are directly applicable to the design of optimized lipases for this compound synthesis.

DFT studies have also been used to investigate the mechanisms of lipase-catalyzed reactions, such as transesterification. nih.govmdpi.com These studies can, for instance, analyze the energy barriers of different reaction pathways, providing a molecular-level understanding of the catalytic process. nih.govmdpi.com Understanding the role of the catalytic triad (B1167595) (e.g., Asp-His-Ser in lipases) and the effect of water or co-solvents on the reaction barrier is critical for optimizing the synthesis of phenylbutanoates. nih.govmdpi.com

The directed evolution of a lipase from Pseudomonas fluorescens (KWI-56) has been successfully applied to the hydrolytic kinetic resolution of racemic ethyl 3-phenylbutyrate. The wild-type enzyme exhibited (S)-selectivity with an enantiomeric ratio (E) of 33. zuj.edu.jo Through computational analysis and site-directed mutagenesis, researchers can aim to improve this enantioselectivity further.

Experimental screening of various hydrolases provides valuable data that can be used to validate and refine computational models. In one study, several lipases and esterases were tested for the kinetic resolution of racemic this compound. The results, summarized in the table below, highlight the varying enantioselectivity of different enzymes for this substrate. mdpi.com

| Enzyme | Enantioselectivity (E) | Configuration of Product Acid | Enantiomeric Excess (ee) of Product Acid (%) |

|---|---|---|---|

| Pseudomonas cepacia Lipase (Amano PS) | >200 | S | 97 |

| Burkholderia cepacia Lipase | >200 | S | 97 |

| Candida rugosa Lipase (OF) | 14 | S | - |

| Porcine Pancreas Lipase | 11 | S | - |

This data serves as a crucial benchmark for in silico catalyst design. By creating computational models of these lipases and docking this compound into their active sites, researchers can correlate the calculated binding energies and geometries with the experimentally observed enantioselectivities. This iterative process of computational prediction and experimental validation is at the heart of modern catalyst design, enabling the development of highly efficient and selective catalysts for the synthesis of valuable chemical compounds like this compound.

Applications of Ethyl 3 Phenylbutanoate in Contemporary Organic Synthesis and Materials Science

Ethyl 3-Phenylbutanoate as a Versatile Chiral Building Block

The chiral nature of this compound makes it a highly valuable starting material in asymmetric synthesis, where the precise control of stereochemistry is crucial. uni-duesseldorf.de

Construction of Stereodefined Complex Organic Molecules

This compound serves as a fundamental chiral building block for the synthesis of complex organic molecules with well-defined three-dimensional structures. nih.govarkat-usa.org Its inherent chirality allows for the introduction of a specific stereocenter early in a synthetic sequence, which is then elaborated into more complex structures. This approach is critical in the synthesis of natural products and pharmaceuticals, where biological activity is often dependent on a single enantiomer. uni-duesseldorf.de The strategic use of this building block simplifies the synthesis of molecules with multiple chiral centers by providing a reliable starting point with a known absolute configuration. arkat-usa.org

Precursor to Chiral Ligands and Organocatalysts

The development of new chiral ligands and organocatalysts is a cornerstone of modern asymmetric catalysis. researchgate.net this compound can be chemically modified to produce novel chiral ligands. These ligands, when complexed with metal centers, can catalyze a variety of asymmetric reactions with high enantioselectivity. researchgate.net Similarly, it can be transformed into purely organic molecules that act as catalysts themselves, a field known as organocatalysis. google.com The ready availability of both enantiomers of this compound allows for the synthesis of both enantiomers of a target catalyst, providing access to both enantiomeric products in a catalyzed reaction.

Role in the Synthesis of Specific Organic Compounds (e.g., heterocyclic scaffolds)

This compound and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. For instance, ethyl 3-oxo-4-phenylbutanoate, a related compound, is instrumental in constructing pyrimidinones (B12756618) and carbazoles. These heterocyclic scaffolds are prevalent in many biologically active molecules and pharmaceuticals. The reactivity of the keto-ester functionality allows for cyclization reactions with various reagents to form diverse ring systems. For example, condensation reactions with appropriate precursors can lead to the formation of pyrazolone (B3327878) derivatives. Furthermore, ethyl 2-acetyl-4,4-dicyano-3-phenylbutanoate, synthesized from precursors including ethyl acetoacetate (B1235776) and benzaldehyde (B42025), is a key component in the synthesis of substituted pyridines, which have applications as bioactive compounds. jetir.org

Derivatization for Fine Chemical Synthesis and Specialized Reagents

The functional groups of this compound, the ester and the phenyl group, provide handles for a wide range of chemical transformations, leading to a variety of fine chemicals and specialized reagents. arkat-usa.org The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. The phenyl ring can undergo electrophilic aromatic substitution to introduce additional functional groups. For example, the reduction of ethyl 3-oxo-3-phenylbutanoate can yield ethyl 3-hydroxy-3-phenylbutanoate, a chiral beta-hydroxy ester. smolecule.com The strategic derivatization of this compound allows for the synthesis of a diverse array of molecules with tailored properties for specific applications in research and industry. nih.gov

Potential Applications in Polymer Chemistry (e.g., as a monomer for stereoregular polymers)

The bifunctional nature of this compound and its derivatives suggests potential applications in polymer chemistry. arkat-usa.org For instance, derivatives containing polymerizable groups could be used as monomers to create stereoregular polymers. The defined stereochemistry of the monomer unit would translate into a polymer with a highly ordered structure, which can lead to unique material properties such as improved thermal stability and mechanical strength. While direct applications of this compound in this area are still emerging, analogous structures like ethyl 2-phenoxybutanoate are being investigated as potential precursors for polymers. vulcanchem.com

Development of Novel Synthetic Routes to Related Phenyl-Substituted Esters and Acids

Research involving this compound has also spurred the development of new synthetic methodologies for a broader class of phenyl-substituted esters and acids. For example, studies on the synthesis of ethyl 3-hydroxy-3-phenylpropanoate, a related compound, have explored various synthetic strategies, including enzymatic and sonochemical reactions. The development of efficient routes to these compounds is important as they are often valuable intermediates in their own right, for instance in the synthesis of antidepressants like fluoxetine. Furthermore, novel methods for creating phenyl-substituted naphthoic acid ethyl esters have been developed, showcasing the ongoing innovation in the synthesis of this class of compounds. mdpi.com

Challenges and Future Directions in Ethyl 3 Phenylbutanoate Research

Development of Highly Enantioselective and Diastereoselective Synthetic Methodologies

A primary challenge in the synthesis of ethyl 3-phenylbutanoate lies in achieving precise control over its stereochemistry. The development of methods that are not only highly enantioselective but also diastereoselective is crucial for its application in pharmaceuticals and other fine chemicals.

Enantioselective Approaches: The kinetic resolution of racemic this compound using enzymes is a well-established and effective strategy. Hydrolases, particularly lipases and esterases, have been extensively screened for their ability to selectively hydrolyze one enantiomer, leaving the other unreacted. For instance, lipases from Pseudomonas cepacia and Burkholderia cepacia have demonstrated excellent enantioselectivity in the hydrolysis of racemic this compound, preferentially yielding (S)-3-phenylbutanoic acid and the unreacted (R)-ethyl 3-phenylbutanoate with high enantiomeric excess (ee). acs.orgmdpi.com Metagenome-derived esterases have also been identified as highly selective biocatalysts for this transformation. pharmafeatures.com

Another promising avenue is asymmetric hydrogenation. The reduction of precursor compounds like ethyl 3-phenylbut-2-enoate using chiral metal complexes, such as those based on rhodium, can provide direct access to enantiomerically enriched this compound. riken.jp While effective, challenges remain in developing catalysts that offer near-perfect enantioselectivity ( >99% ee) under mild and economically viable conditions.

Diastereoselective Approaches: When modifications are introduced to the this compound backbone, new stereocenters can be created, necessitating diastereoselective control. For related α-substituted-β-keto esters, nucleophilic addition reactions have been explored to generate tertiary alcohols with high diastereomeric purity. cetjournal.it The use of organocerium reagents in combination with titanium tetrachloride (TiCl₄) has proven effective for phenyl ketone derivatives, suggesting a potential strategy for the diastereoselective functionalization of ethyl 3-oxo-4-phenylbutanoate, a precursor to this compound. cetjournal.it Future research will likely focus on developing novel chiral catalysts and auxiliaries that can orchestrate both enantioselectivity and diastereoselectivity in a single, efficient step.

Table 1: Examples of Enzymatic Kinetic Resolution of this compound and Related Esters

| Enzyme (Source) | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Lipase (B570770) (Pseudomonas cepacia) | (±)-Ethyl 3-phenylbutanoate | (S)-3-Phenylbutanoic acid / (R)-Ethyl 3-phenylbutanoate | 97% (acid) | acs.org |

| Lipase (Burkholderia cepacia) | (±)-Ethyl 3-phenylbutanoate | (S)-3-Phenylbutanoic acid / (R)-Ethyl 3-phenylbutanoate | High (E > 50) | mdpi.com |

| Esterase CL1 | (±)-Ethyl 3-phenylbutanoate | (S)-3-Phenylbutanoic acid | High selectivity | pharmafeatures.com |

| Lipase (Pseudomonas fluorescens) | (±)-Ethyl 3-phenylbutanoate | (3S)-Acid / (3R)-Ester | >94% | rsc.org |

| Lipase (Chromobacterium viscosum) | (R/S)-3-Phenylbutyric acid (solid-phase ester) | (R)-3-Phenylbutyric acid | >99% | pharmasalmanac.com |

Advancements in Sustainable and Atom-Economical Syntheses for Industrial Relevance

The principles of green chemistry are increasingly influencing synthetic route design, pushing for methodologies that minimize waste, reduce energy consumption, and utilize renewable resources. For a compound like this compound, achieving industrial relevance requires moving beyond traditional syntheses that often involve stoichiometric reagents and hazardous solvents.